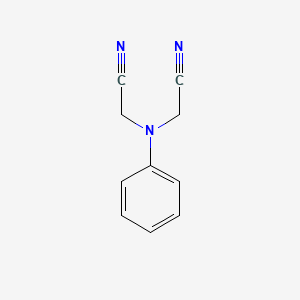
2,2'-(Phenylazanediyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylazanediyl)diacetonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group attached to an azanediyl group, which is further connected to two acetonitrile groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylazanediyl)diacetonitrile typically involves the reaction of 2,2’-(phenylazanediyl)bis(ethan-1-ol) with appropriate reagents. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2,2’-(Phenylazanediyl)diacetonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylazanediyl)diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-(Phenylazanediyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in fluorescence studies due to its unique optical properties.
Industry: It is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-(Phenylazanediyl)diacetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescence studies, the compound undergoes nucleophilic addition reactions that result in changes in its fluorescence properties . These interactions are often mediated by the compound’s ability to transfer charge within its molecular structure.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2’-(Phenylazanediyl)diacetonitrile include:
2,2’-(1,4-Phenylene)diacetonitrile: This compound has a similar structure but with a different phenyl substitution pattern.
2-Benzylidene-1-tetralone: This compound is used in similar applications, particularly in fluorescence studies.
Uniqueness
2,2’-(Phenylazanediyl)diacetonitrile is unique due to its specific phenylazanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and sensitivity, such as in the detection of cyanide ions .
Propiedades
Número CAS |
86273-74-7 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-[N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,8-9H2 |
Clave InChI |
HNROKQCMNJEPJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)

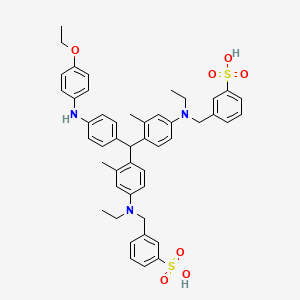
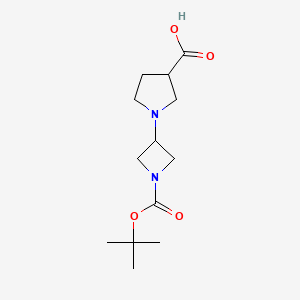
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

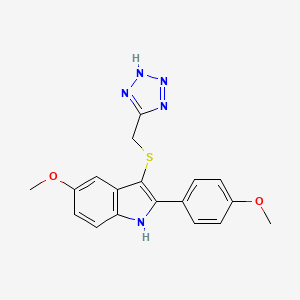

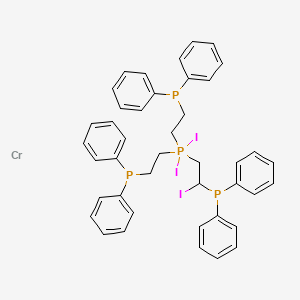
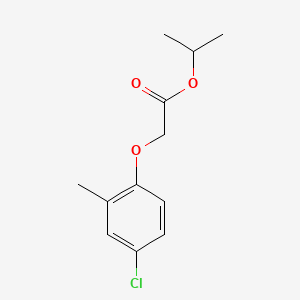

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)


